molecular formula C11H12N2S B14512351 4-Methyl-2-[(methylsulfanyl)methyl]quinazoline CAS No. 63362-28-7

4-Methyl-2-[(methylsulfanyl)methyl]quinazoline

Cat. No.: B14512351
CAS No.: 63362-28-7
M. Wt: 204.29 g/mol
InChI Key: DFTHIFUCWPGKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-[(methylsulfanyl)methyl]quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(methylsulfanyl)methyl]quinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzylamine with carbon disulfide and methyl iodide, followed by cyclization with formic acid. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(methylsulfanyl)methyl]quinazoline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl group at the 4-position can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Halogenated, nitrated quinazoline derivatives.

Scientific Research Applications

4-Methyl-2-[(methylsulfanyl)methyl]quinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(methylsulfanyl)methyl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinazoline: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.

    2-Methylquinazoline: Lacks the 4-methyl group, affecting its biological activity and chemical properties.

    2-[(Methylsulfanyl)methyl]quinazoline:

Uniqueness

4-Methyl-2-[(methylsulfanyl)methyl]quinazoline is unique due to the presence of both the 4-methyl and 2-methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

63362-28-7

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

4-methyl-2-(methylsulfanylmethyl)quinazoline

InChI

InChI=1S/C11H12N2S/c1-8-9-5-3-4-6-10(9)13-11(12-8)7-14-2/h3-6H,7H2,1-2H3

InChI Key

DFTHIFUCWPGKBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)CSC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.